Sodium arachidonate
Overview
Description
Sodium arachidonate is a sodium salt form of arachidonic acid, a polyunsaturated omega-6 fatty acid that plays a critical role in the biochemical functioning of the body, particularly in the inflammation process and cellular signaling. Arachidonic acid and its esterified form, arachidonate, are ubiquitous components of mammalian cells, serving as precursors to bioactive lipid mediators like prostaglandins and leukotrienes (Martin, Brash, & Murphy, 2016).
Synthesis Analysis
Sodium arachidonate can induce various biological responses such as platelet shape change and aggregation, which are independent of the release reaction. This indicates its capability to trigger cellular responses without relying on the release of adenosine diphosphate (ADP) (Kinlough-Rathbone, Reimers, Mustard, & Packham, 1976). The synthesis of sodium arachidonate involves the treatment of arachidonic acid with sodium, facilitating its use in various experimental settings to study its effects on cellular processes.
Molecular Structure Analysis
The molecular structure of arachidonic acid, from which sodium arachidonate is derived, consists of a 20 carbon chain with four double bonds located at the 5th, 8th, 11th, and 14th carbons. This structure was elucidated before the advent of modern chromatographic and spectroscopic methods and confirmed through total synthesis and structural analysis techniques (Martin, Brash, & Murphy, 2016).
Chemical Reactions and Properties
Sodium arachidonate's reactions and properties are significant in understanding its biological roles. It is involved in the generation of bioactive compounds like prostaglandins through enzymatic pathways. For instance, it is converted into prostaglandin G2, a precursor for various other prostaglandins, highlighting its role in physiological and pathological processes such as inflammation and platelet aggregation (Kinlough-Rathbone et al., 1976).
Physical Properties Analysis
The physical properties of sodium arachidonate, including its solubility in water and organic solvents, are crucial for its application in biological experiments. Its sodium salt form increases its solubility in aqueous solutions, making it more readily usable in physiological studies compared to arachidonic acid itself.
Chemical Properties Analysis
Sodium arachidonate's chemical properties, such as its reactivity with various enzymes, including cyclooxygenase and lipoxygenase, underline its importance in the biosynthesis of important mediators like prostaglandins and leukotrienes. These interactions are central to its role in cellular signaling and the inflammatory response (Kinlough-Rathbone et al., 1976).
Scientific Research Applications
Cardiovascular and Neural Effects : Na-ARA can decrease voltage-gated sodium channel current in rabbit cardiac ventricular myocytes, affecting mainly the inactivated state and recovery curve of the channel (Qi Ben-ling, 2009). It also reduces GABA and glutamate uptake and alters membrane stability and integrity in brain slices and synaptosomes (P. H. Chan, Randi Kerlan, R. Fishman, 1983).
Effects on Blood Flow and Platelets : Na-ARA increases renal blood flow in nonfiltering kidneys (J. Gerber, J. Data, A. Nies, 1978), and can induce platelet shape change and aggregation, which are independent of the release reaction (R. Kinlough-Rathbone, H. Reimers, J. Mustard, M. Packham, 1976).
Nutritional Bioequivalence : Na-ARA and potassium arachidonic acid salts were found to be safe and nutritionally bioequivalent to triglyceride-ARA for critical neural tissues in young pigs (Kaylee E. Hahn, Joseph R Hardimon, Doug Caskey, Douglas A Jost, P. Roady, J. Brenna, R. Dilger, 2021).
Hyperthermia and Fever Induction : Na-ARA can cause hyperthermia in animals such as cats and rabbits (H. Laburn, D. Mitchell, C. Rosendorff, 1977), and (W. G. Clark, H. Cumby, 1976).
Prostaglandin Production and Vascular Effects : Na-ARA is involved in the generation of rabbit aorta contracting substance (RCS), possibly an intermediate in prostaglandin production (R. Gryglewski, J. Vane, 1972). It also mediates cerebral arteriolar dilation in cats (H. Kontos, E. P. Wei, J. Povlishock, C. W. Christman, 1984).
Thrombosis and Anti-inflammatory Effects : Na-ARA can induce thrombosis and its effects can be influenced by hormones like testosterone and estradiol (A. Uzunova, E. Ramey, P. Ramwell, 1977). Nonsteroidal anti-inflammatory agents can prevent its ocular effects, suggesting potential therapeutic applications (P. Bhattacherjee, K. Eakins, 1975).
Safety And Hazards
Sodium arachidonate is very sensitive to oxidation and will turn yellow and deteriorate rapidly in air . Once opened, the product must be used quickly or transferred to an inert atmosphere (dry argon) as soon as possible . The stability of an aqueous solution of this product is very poor with oxidation of the double bonds .
Future Directions
properties
IUPAC Name |
sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-,16-15-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMGAAYEUNWXSI-XVSDJDOKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047683 | |
Record name | Sodium Arachidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium arachidonate | |
CAS RN |
6610-25-9 | |
Record name | 5,8,11,14-Eicosatetraenoic acid, sodium salt, (all-Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium Arachidonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARACHIDONIC ACID, SODIUM SALT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGR9XN5UVM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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